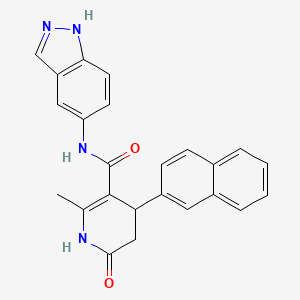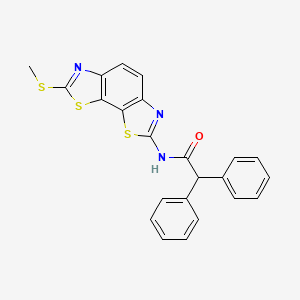
Gue1654
Vue d'ensemble
Description
Gue1654 is a modulator of OXE-R . It inhibits Gβγ but not Gα signaling triggered upon activation of Gα(i)-βγ by the chemoattractant receptor OXE-R . It does not interfere nonspecifically with signaling directly at or downstream of Gβγ .
Molecular Structure Analysis
The molecular structure of Gue1654 is represented by the formula C23H17N3OS3 . The compound has a molecular weight of 447.60 g/mol . The IUPAC name for Gue1654 is N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,2-di(phenyl)acetamide .Physical And Chemical Properties Analysis
Gue1654 has a molecular weight of 447.60 g/mol . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds . Its topological polar surface area is 136.66 , and it has an XLogP of 4.67 . It does not break any of Lipinski’s rules .Applications De Recherche Scientifique
Biased Ligand Mechanism in G Protein-Coupled Receptor Research
Gue1654 has been identified as a small-molecule modulator that inhibits Gβγ but not Gα signaling in G protein-coupled receptors (GPCRs), specifically in the context of the chemoattractant receptor OXE-R. This discovery highlights a new mechanism of ligand bias at a GPCR, emphasizing its role in developing pathway-specific therapeutics. It represents a shift in understanding how GPCRs can be selectively targeted, suggesting potential applications in drug discovery and molecular pharmacology (Blättermann et al., 2012).
Role in Chemoattractant Receptor Function and Leukocyte Activation
Gue1654, as a Gβγ-biased OXE-R antagonist, does not inhibit Gαi-related signaling. This specificity makes Gue1654 a unique tool for studying the involvement of G protein subunits in chemoattractant receptor function. It is particularly significant in understanding the activation of leukocytes such as eosinophils, neutrophils, and monocytes, and its implications in inflammatory diseases. Gue1654's ability to prevent various functional events in leukocytes triggered by 5-oxo-ETE suggests its potential application in therapeutic interventions for inflammation-related diseases (Kónya et al., 2014).
Implications for Inflammatory Disease Treatment
The unique properties of Gue1654 in modulating specific signaling pathways in chemoattractant receptors highlight its potential for developing new therapeutic strategies against inflammatory diseases. By selectively targeting the Gβγ signaling in leukocytes, it offers a novel approach to control inflammation and immune response, potentially leading to new treatments for diseases where eosinophils, neutrophils, and monocytes play a critical role (Kónya et al., 2014)
Mécanisme D'action
Target of Action
Gue1654 is a modulator of the oxoeicosanoid receptor 1 (OXE-R) . The OXE-R is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating inflammatory responses .
Mode of Action
This selective inhibition uncouples Gα and Gβγ signaling within the heterotrimer .
Biochemical Pathways
The primary biochemical pathway affected by Gue1654 involves the chemoattractant receptor OXE-R and its downstream G protein signaling . Upon activation of OXE-R, Gue1654 selectively inhibits the Gβγ signaling pathway, leaving the Gα signaling pathway unaffected .
Pharmacokinetics
It is known that gue1654 is a small molecule that is soluble in dmso .
Result of Action
The selective inhibition of Gβγ signaling by Gue1654 results in the modulation of cellular functions mediated by the OXE-R . This includes the inhibition of Gβγ-mediated opening of GIRK1/2 channels in HEK293 cells .
Action Environment
The action of Gue1654 is likely to be influenced by various environmental factors, including the presence of other signaling molecules and the specific cellular context.
Safety and Hazards
Gue1654 is classified as having acute oral toxicity (Category 4, H302) and poses a long-term (chronic) aquatic hazard (Category 4, H413) . It is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . In case of ingestion, it is advised to rinse the mouth and consult a physician .
Propriétés
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3OS3/c1-28-23-25-17-13-12-16-19(20(17)30-23)29-22(24-16)26-21(27)18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,18H,1H3,(H,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOBDFMYJABXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
397290-30-1 | |
| Record name | 397290-30-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Gue1654 interact with its target, the 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid receptor (OXE-R), and what are the downstream effects of this interaction?
A1: Gue1654 acts as a biased antagonist of OXE-R. [, ] Instead of completely blocking the receptor, it selectively inhibits specific signaling pathways. While traditional OXE-R antagonists block both Gαi and Gβγ signaling, Gue1654 specifically prevents Gβγ signaling without affecting Gαi-related pathways. [, ] This selective inhibition leads to the blockage of β-arrestin2 recruitment, a key step in OXE-R activation. [] Consequently, various 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE)-triggered functions in leukocytes are inhibited, including:
- Reduced ERK1/2 phosphorylation in eosinophils and neutrophils []
- Suppression of CD11b/CD18 integrin activation []
- Inhibition of oxidative burst []
- Prevention of actin polymerization []
- Disruption of leukocyte interaction with endothelial cells []
- Blockage of 5-oxo-ETE-induced Ca2+ flux and chemotaxis in monocytes []
Q2: What is the impact of Gue1654 on leukocyte activation and its potential implications for treating inflammatory diseases?
A2: Gue1654 effectively inhibits the activation of key leukocytes involved in inflammation: neutrophils, eosinophils, and monocytes. [] By preventing 5-oxo-ETE-mediated activation of these cells, Gue1654 disrupts crucial inflammatory processes. This suggests its potential as a therapeutic agent for inflammatory diseases characterized by excessive or dysregulated leukocyte activity, such as acute lung injury. []
Q3: Can you elaborate on the research demonstrating Gue1654's protective effects in a model of acute lung injury?
A3: A study utilized an in vitro model to investigate the impact of red blood cell-derived lipids, specifically 5-oxo-ETE and 5(S)-hydroxy6,8,11,14-eicosatetraenoic acid (5-HETE), on lung epithelial and endothelial cells. [] These lipids, known to be elevated in conditions like transfusion-related acute lung injury (TRALI), induced cytotoxicity, apoptosis, and inflammation in the lung cells. Treatment with Gue1654 effectively inhibited these detrimental effects, highlighting its potential to protect lung tissues from injury mediated by these specific lipids. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(2-(Benzo[d]thiazol-2-yl)piperidine-1-carbonyl)phenyl)furan-2-carboxamide](/img/structure/B1672354.png)
![[1,1'-Biphenyl]-4-methanamine, N-(2,3-dihydro-1H-inden-2-yl)-3,5-difluoro-3'-(1H-1,2,4-triazol-5-yl)-](/img/structure/B1672355.png)
![(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B1672356.png)
![3-amino-N-[(S)-cyclopropyl(phenyl)methyl]-2-(3-fluorophenyl)quinoline-4-carboxamide](/img/structure/B1672360.png)
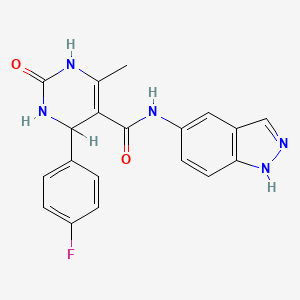
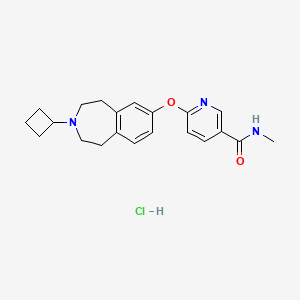
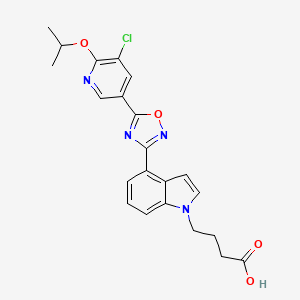
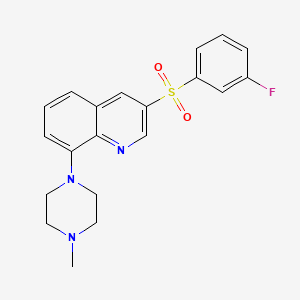
![3-[(2-{[1-(N,N-Dimethylglycyl)-6-Methoxy-4,4-Dimethyl-1,2,3,4-Tetrahydroquinolin-7-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]thiophene-2-Carboxamide](/img/structure/B1672367.png)
![5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1672369.png)
![1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one](/img/structure/B1672371.png)
![6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide](/img/structure/B1672372.png)

